Veratraman

Description

Structure

3D Structure

Properties

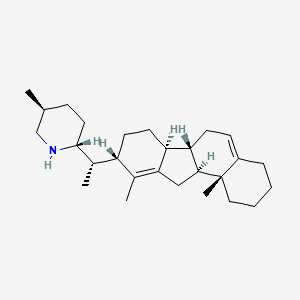

Molecular Formula |

C27H43N |

|---|---|

Molecular Weight |

381.6 g/mol |

IUPAC Name |

(2R,5S)-2-[(1S)-1-[(6aS,6bS,9S,11aS,11bR)-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,9,11,11a-dodecahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidine |

InChI |

InChI=1S/C27H43N/c1-17-8-13-26(28-16-17)19(3)21-11-12-22-23-10-9-20-7-5-6-14-27(20,4)25(23)15-24(22)18(21)2/h9,17,19,21-23,25-26,28H,5-8,10-16H2,1-4H3/t17-,19-,21+,22-,23-,25-,26+,27-/m0/s1 |

InChI Key |

INQCTYQIXKBOAE-HVZOBAMXSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@@H]2CC[C@H]3[C@@H]4CC=C5CCCC[C@@]5([C@H]4CC3=C2C)C |

Canonical SMILES |

CC1CCC(NC1)C(C)C2CCC3C4CC=C5CCCCC5(C4CC3=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of Veratraman Alkaloids

Veratramine, a prominent member of the this compound-type isosteroidal alkaloids, has garnered significant attention for its use as a biopesticide and as a key molecular scaffold in medicinal chemistry.[1] Found in plants of the Veratrum genus, these complex natural products are characterized by a unique C-nor-D-homo steroid skeleton.[2] Efficient and scalable methods for their synthesis and purification are critical for advancing research and development in agriculture and medicine. While extraction from natural sources is possible, it often suffers from inconsistent supply, making robust chemical synthesis a highly sought-after alternative.[1][3]

This technical guide provides a detailed overview of a state-of-the-art synthetic route to (-)-veratramine and outlines established protocols for its purification, both from synthetic reaction mixtures and natural plant sources.

I. Total Synthesis of (-)-Veratramine

In 2024, a concise, divergent, and scalable synthesis of (-)-veratramine was reported, starting from the inexpensive steroid dehydro-epi-androsterone. This route provides gram-scale quantities of the target molecule with a notable overall yield.[1]

Logical Workflow for the Total Synthesis of (-)-Veratramine

The synthesis proceeds through several key stages, beginning with the construction of the C-nor-D-homo steroid core, followed by the formation of the F ring to complete the characteristic hexacyclic structure of Veratramine.

Caption: High-level workflow for the gram-scale synthesis of (-)-Veratramine.

Quantitative Data: Synthesis Yield

The 13-step synthesis provides (-)-veratramine in a high overall yield, with the practicability of the route demonstrated on a gram scale.[1]

| Step | Product | Yield |

| 1-11 | Advanced Intermediate (28) | - |

| 12 | Amine Intermediate (29) | 84% |

| 13 | (-)-Veratramine (1) | - |

| Overall | (-)-Veratramine (1) | 11% |

Experimental Protocol: Total Synthesis of (-)-Veratramine

The following protocol is adapted from the gram-scale synthesis reported by Qin, Liu, and coworkers in 2024.[1]

Step 1: Preparation of Amine Intermediate (29) from Advanced Intermediate (28)

-

Dissolve the sulfinyl-containing advanced intermediate (28) in a solution of hydrochloric acid in methanol (HCl/MeOH).

-

Stir the reaction mixture to facilitate the removal of the sulfinyl group.

-

Upon completion of the reaction (monitored by TLC or LC-MS), neutralize the mixture.

-

Treat the resulting amine with potassium carbonate (K₂CO₃) to induce lactamization, forming the F ring.

-

Isolate the product (29) via standard workup and purification, achieving an 84% yield.

Step 2: Final Reduction to (-)-Veratramine (1)

-

Dissolve the amine intermediate (29) in a suitable anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution in an ice bath.

-

Carefully add Lithium aluminum hydride (LiAlH₄) portion-wise to the solution to reduce the amide group.

-

Allow the reaction to proceed until completion.

-

Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH₄.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield pure (-)-veratramine (1). The final product (1.79 g) should exhibit spectroscopic data identical to the natural material.[1]

II. Purification Methods

Purification is a critical step to isolate this compound alkaloids from either a crude reaction mixture or a natural plant extract. The methods typically involve extraction followed by various chromatographic techniques.

General Purification Workflow

A generalized workflow for the purification of this compound alkaloids involves initial extraction and partitioning, followed by one or more chromatographic steps to achieve high purity, and often concluding with crystallization.

Caption: Generalized workflow for the purification of this compound alkaloids.

Experimental Protocol: Purification from Natural Sources

This protocol is based on the methodology for extracting and purifying steroidal alkaloids from the roots and rhizomes of Veratrum mengtzeanum.[4]

1. Extraction and Refinement

-

Crush and dry the plant material (e.g., 16 kg of roots and rhizomes).

-

Perform an exhaustive extraction with ethanol (e.g., 3 x 30 L) at room temperature.

-

Condense the resulting extract under reduced pressure to yield a crude extract.

-

Refine the crude extract by partitioning with ethyl acetate to obtain an alkaloid-enriched fraction.

2. Reversed-Phase Column Chromatography (RP-18)

-

Subject the alkaloid-enriched fraction to Reversed-Phase (RP-18) column chromatography.

-

Elute the column with a gradient of methanol in water (e.g., starting from 40% and increasing to 80% MeOH).

-

Collect fractions and combine them based on their TLC profiles to yield several sub-partitions.

3. Silica Gel Column Chromatography (SGCC)

-

Take a sub-partition and subject it to Silica Gel Column Chromatography (SGCC).

-

Elute with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 15:1).

-

Isolate fractions containing the target compounds.

4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, dissolve the isolated fractions in a suitable solvent.

-

Inject the solution onto a semi-preparative HPLC column.

-

Elute with an isocratic or gradient solvent system, for example, acetonitrile and water with a triethylamine (TEA) modifier (e.g., CH₃CN / 0.02% TEA in H₂O, 70:30).[4]

-

Collect the peak corresponding to the pure this compound alkaloid and remove the solvent under vacuum.

Experimental Protocol: Purification by Crystallization

Crystallization is an effective final step to obtain highly pure, crystalline solid material.[5][6]

1. Solvent Selection

-

Select a solvent or solvent system in which the Veratramine product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, acetone, or mixtures like ethanol/water.

2. Dissolution

-

Place the crude or semi-purified solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) to bring the solvent to a boil.[6]

-

Continue adding small portions of the hot solvent until the solid just dissolves completely.

3. Cooling and Crystallization

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.[6]

-

Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]

4. Isolation and Drying

-

Collect the crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all residual solvent.

References

- 1. Divergent and gram-scale syntheses of (–)-veratramine and (–)-cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unifr.ch [unifr.ch]

- 6. youtube.com [youtube.com]

Veratraman: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraman is a steroidal alkaloid derived from plants of the Veratrum genus.[1] This class of natural compounds has garnered significant interest in oncology for its potent cytotoxic and anti-proliferative properties. In vitro studies have revealed that this compound exerts its anti-cancer effects not through a single target, but by modulating multiple, critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the currently understood in vitro mechanisms of action of this compound, focusing on its impact on key signaling cascades, the resulting cellular consequences, and the experimental protocols used to elucidate these functions. The evidence presented is primarily based on the analysis of downstream pathway modulation, as direct binding affinity data for this compound to its purported targets remains limited in the current literature.

Core Mechanisms of Action

This compound's anti-neoplastic activity is attributed to its concurrent impact on at least three major signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of the Hedgehog (Hh) Signaling Pathway

A primary and frequently cited mechanism of this compound is the suppression of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, including non-small cell lung cancer (NSCLC), to promote tumor growth and self-renewal.[2][3]

This compound, a structural analogue of the well-known Hh inhibitor cyclopamine, is believed to target the G protein-coupled receptor, Smoothened (SMO).[4] In a canonical 'off-state', the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling. This culminates in the activation of the Gli family of transcription factors, which translocate to the nucleus and initiate the transcription of pro-proliferative and anti-apoptotic genes.

This compound treatment has been shown to significantly downregulate the expression of Gli1, a key transcriptional effector of the Hh pathway, in NSCLC cells.[4][5] This inhibition disrupts the entire downstream signaling cascade, leading to a reduction in cancer cell viability and migration.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound also exerts significant inhibitory effects on the PI3K/Akt/mTOR pathway, a central signaling node that regulates cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in a wide range of cancers, including liver, osteosarcoma, and prostate cancers.[4][5][6]

In vitro studies demonstrate that this compound treatment leads to a dose-dependent reduction in the phosphorylation of key components of this pathway, including PI3K, Akt (at Ser473), and mTOR.[6][7] By inhibiting the phosphorylation and subsequent activation of these kinases, this compound effectively shuts down this pro-survival pathway. This inhibition is a primary mechanism behind this compound's ability to induce autophagic cell death in HepG2 liver cancer cells and to suppress the growth of osteosarcoma cells.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pancreatic Cancer Chemoprevention by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Veratraman: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation pathways of Veratraman, a steroidal alkaloid with noted anti-tumor and anti-hypertensive properties. Due to a notable gap in publicly available literature on the chemical stability of this compound under forced degradation conditions, this document focuses on its well-documented metabolic pathways and provides a robust framework for undertaking the necessary chemical stability studies.

Metabolic Stability and Degradation Pathways

The metabolism of this compound has been primarily investigated in preclinical models, revealing significant gender-dependent differences in its biotransformation. The primary metabolic routes involve oxidation and conjugation reactions, leading to the formation of several key metabolites.

In Vivo and In Vitro Metabolic Pathways

Studies in rat models and using rat liver microsomes have elucidated the main metabolic transformations of this compound. In vivo, the principal metabolic pathways are phenyl mono-oxidation, phenyl di-oxidation, and sulfate conjugation.[1] In contrast, in vitro studies with rat liver microsomes have shown the major pathways to be phenyl mono-oxidation, hydroxylation, and methylation.[1][2]

The two primary metabolites identified in plasma and urine are 7-hydroxyl-veratramine and veratramine-3-O-sulfate.[3] The formation of these metabolites is significantly influenced by gender. Male rats show a predominance of 7-hydroxyl-veratramine formation, while female rats predominantly produce veratramine-3-O-sulfate.[3] This gender-specific hepatic metabolism is considered a major contributor to the observed differences in pharmacokinetics and toxicity between sexes.[3]

The cytochrome P450 enzyme CYP2D6 has been identified as the major enzyme responsible for the hydroxylation of this compound.[4]

Figure 1: Proposed metabolic pathways of this compound.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound exhibit significant gender-dependent differences, particularly after oral administration. These differences are summarized in the table below.

| Parameter | Male Rats | Female Rats | Reference |

| Oral Dose | 20 mg/kg | 20 mg/kg | [3] |

| Cmax | 51.1 ng/mL | 4.33 ng/mL | [3] |

| AUC₀-∞ | 53.5 min·µg/mL | 2.74 min·µg/mL | [3] |

| t₁/₂ | ~2-fold longer than female | - | [3] |

| Absolute Bioavailability | 22.5% | 0.9% | [3] |

| Major Metabolite in Plasma | 7-hydroxyl-veratramine | Veratramine-3-O-sulfate | [3] |

Table 1: Gender-Dependent Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [3]

Chemical Stability and Degradation Pathways: A Proposed Investigational Framework

As of the date of this document, there is a lack of published studies on the chemical stability of this compound under forced degradation conditions. Such studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, all of which are regulatory requirements for drug development. This section provides a detailed guide for conducting these essential studies.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify the likely degradation products and understand the intrinsic stability of the molecule. The following conditions are recommended:

2.1.1. Experimental Protocols for Forced Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

-

Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound and add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

-

Follow the incubation and sampling procedure as described for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Collect samples at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C).

-

Prepare a solution of this compound and incubate at elevated temperatures.

-

Sample at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and solid this compound powder to UV and fluorescent light in a photostability chamber.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

-

Figure 2: Proposed workflow for a forced degradation study of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice for this purpose.

2.2.1. Proposed HPLC-MS/MS Method Protocol

-

Instrumentation:

-

HPLC system with a UV/PDA detector.

-

Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Starting Point for Method Development):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The gradient should be optimized to achieve separation between this compound and all degradation products.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 5 - 10 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and MS detection.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI, as this compound is a basic alkaloid.

-

MS Scan Mode: Full scan mode to detect all potential degradation products.

-

MS/MS Scan Mode: Product ion scan of the protonated molecular ion of this compound to elucidate its fragmentation pattern. This will aid in the structural characterization of degradation products.

-

Multiple Reaction Monitoring (MRM): Once degradation products are identified, MRM transitions can be established for quantitative analysis. For this compound, a transition of m/z 410.2 → 295.2 has been reported.[5]

-

-

Method Validation:

-

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Specificity is demonstrated by showing that the method can separate this compound from all its degradation products, process impurities, and excipients.

-

Conclusion and Future Directions

The metabolic stability of this compound is relatively well-characterized, with clear evidence of gender-dependent metabolism leading to different pharmacokinetic profiles. However, a significant knowledge gap exists concerning its chemical stability under stress conditions. The successful development of this compound as a therapeutic agent necessitates a thorough investigation of its forced degradation pathways. The experimental frameworks and protocols outlined in this guide provide a comprehensive approach for researchers to systematically evaluate the chemical stability of this compound, identify its degradation products, and develop a validated stability-indicating analytical method. These studies are essential for ensuring the quality, safety, and efficacy of any future this compound-containing pharmaceutical products.

References

- 1. Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

Veratraman: A Technical Guide to its Toxicity and Safety Profile

Disclaimer: This document summarizes the available toxicological and safety data for Veratraman and related compounds, primarily Veratramine. It is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or regulatory advice.

Executive Summary

This compound is a steroidal alkaloid derived from plants of the Veratrum genus. Due to a lack of direct toxicological studies on this compound, this guide primarily relies on data from the closely related and more extensively studied compound, Veratramine, as well as the general toxicity profile of Veratrum alkaloids. Veratramine is a derivative of this compound and serves as a critical surrogate for understanding the potential toxicities of this class of compounds.

Veratrum alkaloids are known for their potent effects on the nervous and cardiovascular systems, primarily through the modulation of sodium channels. Veratramine has demonstrated neurotoxic effects and impacts key cellular signaling pathways, including the Hedgehog and PI3K/Akt/mTOR pathways, suggesting potential for both therapeutic and adverse effects. This guide provides a comprehensive overview of the available non-clinical safety data, including acute toxicity, and discusses the known mechanisms of action and effects on signaling pathways. All quantitative data is presented in structured tables, and key concepts are visualized using diagrams.

Introduction to this compound and Veratrum Alkaloids

This compound belongs to a class of steroidal alkaloids found in various species of the Veratrum plant, commonly known as false hellebore. These plants have a long history of use in traditional medicine, but also a well-documented history of accidental poisoning in both humans and livestock. The primary toxic principles in Veratrum species are a complex mixture of steroidal alkaloids, including Veratramine, jervine, and cyclopamine.

Veratramine, a piperidine alkaloid, is a 14,15,16,17-tetradehydro derivative of this compound with two hydroxy groups at the 3- and 23-positions. Its structural similarity makes its toxicological profile a valuable reference for assessing the potential risks associated with this compound.

Toxicological Profile

Acute Toxicity

Acute toxicity data for this compound is not available. However, studies on Veratramine provide insight into its potential acute toxicity. The following table summarizes the available LD50 (lethal dose, 50%) and LDLo (lowest published lethal dose) values for Veratramine in various animal models.

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD50 | Subcutaneous | Mouse | 4500 µg/kg | Tremor, convulsions, dyspnea | |

| LD50 | Intravenous | Mouse | 3100 µg/kg | Not reported | |

| LDLo | Oral | Rabbit | 33 mg/kg | Somnolence, tremor |

Veratrum alkaloid poisoning in humans is characterized by a rapid onset of symptoms, typically within 30 minutes to 4 hours of ingestion. Initial symptoms often include nausea, vomiting, and abdominal pain, followed by more severe cardiovascular and neurological effects.

Genotoxicity and Carcinogenicity

Reproductive and Developmental Toxicity

A study on Veratramine indicated reproductive effects. The lowest published toxic dose (TDLo) for oral administration in female rabbits was 16700 µg/kg administered 7 days after conception, with the observed toxic effect being fetal death. A safety data sheet for Veratramine also classifies it as "Suspected of damaging fertility or the unborn child".

Mechanism of Action and Pharmacological Effects

The primary mechanism of toxicity for Veratrum alkaloids involves their interaction with voltage-gated sodium channels in nerve and muscle cells. They bind to the channels and cause them to remain open, leading to a persistent influx of sodium ions and continuous nerve firing. This action underlies many of the observed toxic effects.

Cardiovascular Effects

The cardiovascular effects of Veratrum alkaloids are a hallmark of their toxicity. Ingestion can lead to the Bezold-Jarisch reflex, a triad of responses that includes hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (cessation of breathing). These effects are a result of the stimulation of vagal nerve afferents in the heart and lungs. Clinically, various Veratrum extracts were once investigated as antihypertensive agents, but their narrow therapeutic index led to their withdrawal from the market.

Neurological Effects

Veratrum alkaloids are classified as neurotoxins. Veratramine produces a characteristic excitatory action on the central nervous system, leading to tremors and a "struggling" behavior in mice. This is associated with changes in serotonin content in the hypothalamus. Other reported neurological symptoms of Veratrum poisoning include paresthesia (tingling or numbness), headache, and weakness.

Effects on Cellular Signaling Pathways

Recent research has focused on the effects of Veratramine on various cellular signaling pathways, revealing its potential as a modulator of key biological processes.

Hedgehog Signaling Pathway

Veratramine has been shown to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. A study on non-small cell lung cancer (NSCLC) cells demonstrated that Veratramine suppresses

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Veratramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Veratramine's binding affinity and kinetics. Veratramine, a steroidal alkaloid, has garnered significant interest for its therapeutic potential, primarily through its interaction with key cellular signaling pathways. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Molecular Targets and Mechanism of Action

Veratramine's primary mechanisms of action involve the inhibition of the Hedgehog (Hh) signaling pathway and the modulation of the PI3K/AKT/mTOR signaling pathway . There is also evidence to suggest its interaction with serotonin receptors .

-

Hedgehog Signaling Pathway: Veratramine is known to inhibit the Hh pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. The primary target of Veratrum alkaloids in this pathway is the transmembrane protein Smoothened (SMO) . By inhibiting SMO, Veratramine effectively downregulates the entire Hh cascade, leading to the suppression of cell proliferation and survival in cancer cells.

-

PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Veratramine has been shown to inhibit the activity of key proteins in this pathway, including PI3K, AKT, and mTOR , leading to reduced cancer cell proliferation and induction of apoptosis.

-

Serotonin Receptors: Some studies suggest that Veratramine may act as a serotonin agonist, potentially explaining some of its effects on the central nervous system. However, the specific receptor subtypes and the nature of this interaction require further investigation.

Quantitative Data on Binding Affinity and Inhibition

Direct experimental data on the binding affinity (Kd, Ki) and kinetics (kon, koff) of Veratramine to its specific molecular targets are limited in publicly available literature. The following tables present the currently available quantitative information, which includes computationally derived binding energies and IC50 values from cell-based assays.

Table 1: Computationally Determined Binding Energies of Veratramine with PI3K/AKT Pathway Proteins

Molecular docking studies have predicted the binding energies of Veratramine to several key proteins in the PI3K/AKT pathway, with lower energies indicating a more favorable interaction.

| Target Protein | Gene Name | Binding Energy (kJ/mol) |

| AKT1 | AKT1 | -10.8[1] |

| Heat shock protein HSP 90-alpha | HSP90AA1 | -10.8[1] |

| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform | PIK3CA | -8.7[1] |

| Epidermal growth factor receptor | EGFR | -8.9[1] |

| Janus kinase 2 | JAK2 | -9.0[1] |

| B-cell lymphoma 2 | BCL2 | -7.6[1] |

| G1/S-specific cyclin-D1 | CCND1 | -7.6[1] |

Table 2: IC50 Values of Veratramine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The following IC50 values represent the concentration of Veratramine required to inhibit the growth of 50% of the cancer cells in vitro, an effect attributed to the inhibition of the Hedgehog signaling pathway.[2]

| Cell Line | IC50 (µM) |

| A549 | 51.99[2] |

| NCI-H1299 | 78.53 |

| NCI-H358 | 259.6[2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Veratramine.

Experimental Protocols for Binding Analysis

While specific protocols for Veratramine are not detailed in the literature, the following standard methodologies are applicable for determining its binding affinity and kinetics.

This technique is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from its target receptor.

-

Objective: To determine the Ki of Veratramine for a specific serotonin receptor subtype.

-

Principle: Competition between a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (Veratramine) for binding to the receptor.

-

General Procedure:

-

Preparation: Prepare cell membranes expressing the target receptor.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of Veratramine concentrations.

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates.

-

Objective: To determine the binding kinetics of Veratramine to Smoothened (SMO).

-

Principle: A change in mass on the sensor chip surface due to binding or dissociation of the analyte (Veratramine) to the immobilized ligand (SMO) results in a change in the refractive index, which is detected in real-time.

-

General Procedure:

-

Immobilization: Covalently attach purified SMO protein to the sensor chip surface.

-

Association: Flow a solution of Veratramine over the sensor surface and monitor the increase in the SPR signal.

-

Dissociation: Replace the Veratramine solution with buffer and monitor the decrease in the SPR signal.

-

Analysis: Fit the sensorgram data to a kinetic model to obtain kon, koff, and Kd.

-

ITC is a powerful technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

-

Objective: To determine the thermodynamic parameters of Veratramine binding to PI3K or AKT.

-

Principle: Measurement of the heat released or absorbed upon the titration of a ligand (Veratramine) into a solution containing the target protein.

-

General Procedure:

-

Sample Preparation: Prepare highly purified and concentration-matched solutions of the target protein and Veratramine in the same buffer.

-

Titration: Inject small aliquots of the Veratramine solution into the protein solution in the ITC sample cell.

-

Heat Measurement: Measure the heat change after each injection.

-

Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

-

Conclusion and Future Directions

Veratramine demonstrates significant potential as a therapeutic agent through its inhibitory effects on the Hedgehog and PI3K/AKT/mTOR signaling pathways. The available data, primarily from cell-based assays and computational modeling, strongly support its interaction with key components of these pathways. However, a comprehensive understanding of its binding affinity and kinetics requires further investigation using direct biophysical methods. Future research should focus on obtaining experimental Kd, Ki, kon, and koff values for Veratramine's interaction with purified SMO, PI3K, AKT, mTOR, and various serotonin receptor subtypes. Such data will be invaluable for the rational design and optimization of Veratramine-based therapeutics.

References

Veratraman's Role in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a molecule of significant interest in cellular signaling research, particularly in the context of oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its modulatory effects on key cellular signaling pathways. Primarily recognized as an inhibitor of the Hedgehog signaling cascade, this compound's influence extends to other critical pathways, including the PI3K/Akt/mTOR and ATM/ATR signaling networks. This guide synthesizes current research to present a comprehensive overview of this compound's molecular interactions, its impact on cellular processes such as proliferation, cell cycle progression, and apoptosis, and the experimental methodologies used to elucidate these functions. Quantitative data on its efficacy are presented, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Cellular signaling pathways are intricate networks that govern fundamental cellular activities and responses to external stimuli. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The identification and characterization of small molecules that can modulate these pathways are therefore of paramount importance in modern drug discovery. This compound has been identified as one such molecule, with a growing body of evidence supporting its potential as a therapeutic agent. This guide will delve into the core mechanisms by which this compound exerts its effects on a cellular level.

The Hedgehog Signaling Pathway: A Primary Target of this compound

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO).[2][3] Activated SMO then triggers a downstream cascade culminating in the activation of the GLI family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3]

This compound functions as an antagonist of the Hedgehog signaling pathway.[2][4] It is a cyclopamine analogue, a well-known inhibitor of this pathway.[5] Evidence suggests that this compound's primary point of intervention is the Smoothened (SMO) protein.[5] By inhibiting SMO, this compound effectively blocks the transduction of the Hedgehog signal, leading to a significant downregulation of downstream components, most notably the transcription factor Gli1.[5][6] This inhibition of Gli1 expression is a key mechanism behind this compound's anti-proliferative and pro-apoptotic effects in cancer cells.[6]

Figure 1: this compound's inhibition of the Hedgehog signaling pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, survival, and metabolism.[7] Aberrant activation of this pathway is a common event in many cancers, promoting tumorigenesis and resistance to therapy.

Studies have demonstrated that this compound can inhibit the PI3K/Akt/mTOR signaling pathway. In HepG2 liver cancer cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation of key pathway components, including PI3K, Akt, and mTOR. This inhibition of the PI3K/Akt/mTOR axis contributes to this compound's ability to suppress cancer cell growth and induce autophagic cell death.

Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Induction of Cell Cycle Arrest via the ATM/ATR Pathway

The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are critical regulators of the DNA damage response (DDR).[8] Upon sensing DNA damage, these kinases initiate a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, inducing apoptosis.

This compound has been shown to induce a DNA damage response, leading to G0/G1 phase cell cycle arrest in androgen-independent prostate cancer cells. This effect is mediated through the activation of the ATM/ATR and Akt pathways. Immunoblot analysis has revealed that this compound treatment leads to the downregulation of Cdk4/6 and cyclin D1, key regulators of the G1/S transition in the cell cycle.

Figure 3: this compound-induced cell cycle arrest via the ATM/ATR pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on cancer cell viability have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HepG2 | Liver Cancer | ~20 | 48 | CCK-8 |

| A549 | Non-Small Cell Lung Cancer | ~15 | 48 | CCK-8 |

| NCI-H358 | Non-Small Cell Lung Cancer | ~18 | 48 | CCK-8 |

| NCI-H1299 | Non-Small Cell Lung Cancer | ~22 | 48 | CCK-8 |

| PC3 | Prostate Cancer | Not explicitly stated | - | CCK-8 |

| DU145 | Prostate Cancer | Not explicitly stated | - | CCK-8 |

Table 1: IC50 values of this compound in various cancer cell lines. Data extracted from[6].

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on this compound's effect on HepG2 liver cancer cells.

Materials:

-

HepG2 cells (or other cell line of interest)

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells (e.g., 5 x 10³ HepG2 cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for the desired exposure times (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

Following treatment, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blotting for Hedgehog Signaling Proteins

This is a generalized protocol for the analysis of Hedgehog pathway proteins, such as SMO and Gli1, after this compound treatment.

Materials:

-

Treated and untreated cells

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SMO, anti-Gli1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cell monolayers with ice-cold PBS.

-

Add ice-cold RIPA buffer to the cells, scrape, and collect the lysate.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SMO at 1:1000, anti-Gli1 at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Figure 4: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent modulator of multiple key cellular signaling pathways, with the Hedgehog pathway being a primary target. Its ability to inhibit SMO and subsequently downregulate Gli1 expression underscores its potential as an anti-cancer agent. Furthermore, its inhibitory effects on the PI3K/Akt/mTOR pathway and its ability to induce cell cycle arrest via the ATM/ATR pathway highlight its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Continued research into its specific molecular interactions and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Cell lysis and Western blotting [bio-protocol.org]

- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. biocompare.com [biocompare.com]

- 7. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 8. Quantitative Immunoblotting of Endogenous Hedgehog Pathway Components | Springer Nature Experiments [experiments.springernature.com]

Veratraman Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Veratraman scaffold, a core structure in a class of steroidal alkaloids, has emerged as a promising foundation for the development of novel therapeutics. These naturally derived or synthetically modified compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antihypertensive, and neurotoxic effects. Understanding the intricate relationship between the chemical structure of this compound derivatives and their biological function is paramount for medicinal chemists and pharmacologists aiming to design next-generation drugs with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have shown significant promise as anticancer agents, with their cytotoxic effects attributed to the modulation of critical cellular signaling pathways.

Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of this compound derivatives is profoundly influenced by substitutions on the steroidal backbone. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Veratramine | A549 (Lung) | 8.9 - 51.99 | C-nor-D-homo steroid | [1][2] |

| PANC-1 (Pancreatic) | 14.5 | [1] | ||

| SW1990 (Pancreatic) | 26.1 | [1] | ||

| NCI-H249 (Lung) | 8.5 | [1] | ||

| HepG2 (Liver) | 19.81 (48h) | |||

| 143B (Osteosarcoma) | 40.90 (24h) | [3] | ||

| HOS (Osteosarcoma) | 46.50 (24h) | [3] | ||

| Jervine | PANC-1 (Pancreatic) | Significant Inhibition | Furan ring fused to D-ring | [4] |

| ASPC-1 (Pancreatic) | Significant Inhibition | [4] | ||

| Cyclopamine | A549 (Lung) | Higher Inhibitory Activity | Furan ring fused to D-ring, additional heterocyclic ring | [5] |

| Sarcorine C | HT-29 (Colon) | 3.25 | Specific side chain modifications | [6] |

| Salonine C | HT-29 (Colon) | 5.21 | Specific side chain modifications | [6] |

Key SAR Observations for Anticancer Activity:

-

The nature of the heterocyclic ring system attached to the D-ring plays a crucial role in determining cytotoxic potency.

-

Specific substitutions on the A and B rings can influence activity and selectivity against different cancer cell lines.

-

The presence and nature of side chains can significantly impact cytotoxicity, as seen in the potent activity of Sarcorine C and Salonine C.[6]

Signaling Pathways Modulated by Anticancer this compound Derivatives

1. Hedgehog Signaling Pathway:

Certain this compound derivatives, most notably cyclopamine and its analogues, are potent inhibitors of the Hedgehog (Hh) signaling pathway.[7][8] This pathway is crucial during embryonic development and is aberrantly activated in several cancers. These derivatives typically act by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[8]

2. PI3K/Akt/mTOR Signaling Pathway:

Veratramine has been shown to induce autophagy-mediated apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Antihypertensive Activity

Certain Veratrum alkaloids have been investigated for their ability to lower blood pressure, making them potential leads for new antihypertensive drugs.

Quantitative Structure-Activity Relationship (SAR) for Antihypertensive Activity

-

More hydroxyl groups in the A-ring and B-ring structure of jervine-type alkaloids led to stronger antihypertensive activity. [9]

The following table provides a qualitative summary of the antihypertensive effects of different Veratrum alkaloid components.

| Component | Effect on Blood Pressure in Spontaneously Hypertensive Rats | Key Observation | Reference |

| Total Veratrum Alkaloid (V) | Rapid decrease within 30 minutes | Broad activity | [10][11] |

| Component A | Rapid and excellent protective effects on cardiovascular system | Potentially more selective and potent | [10][11] |

| Veratramine (M) | Rapid decrease within 30 minutes | Contributes to the overall effect | [10][11] |

Neurotoxicity and Ion Channel Modulation

The neurotoxic properties of some this compound derivatives are linked to their ability to modulate ion channels, particularly voltage-gated sodium channels.

Structure-Activity Relationship (SAR) for Neurotoxicity

Research has indicated a correlation between the structure of Veratrum alkaloids and their potential for inducing DNA damage in brain cells.[9]

-

The 3-carboxylic esters and a benzene group play a core role in the DNA damage of brain cells. [9]

This suggests that modifications at the C-3 position and the presence of aromatic moieties can significantly influence the neurotoxic potential of these compounds.

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.

-

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Microscope slides (pre-coated with agarose)

-

Cell suspension

-

Low melting point agarose (LMPA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Treat cells with this compound derivatives for a specified time. Harvest the cells and prepare a single-cell suspension.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMPA and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).

-

Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes). DNA fragments will migrate towards the anode, forming a "comet tail."

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Experimental and Logical Workflow for SAR Studies

The process of establishing structure-activity relationships for this compound derivatives follows a logical workflow common in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Veratraman in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraman is a steroidal alkaloid that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the progression of several types of cancer, including non-small cell lung cancer (NSCLC).[2][3] this compound exerts its inhibitory effect by downregulating the expression of key proteins in the Hh pathway, such as Smoothened (SMO), Sonic hedgehog (Shh), and the glioma-associated oncogene homolog 1 (Gli1).[1]

Western blot analysis is a powerful and widely used technique to detect and quantify the changes in the expression levels of these specific proteins in response to treatment with this compound. These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to study its impact on the Hedgehog signaling pathway.

Principle of this compound Action

This compound disrupts the Hedgehog signaling cascade, which, when active, leads to the transcription of target genes that promote cell proliferation, survival, and differentiation. By inhibiting the expression of essential pathway components, this compound effectively blocks the downstream signaling events, leading to a reduction in the expression of target genes and subsequent cellular responses, such as decreased cancer cell growth. Western blot analysis serves as a direct method to visualize and quantify the decreased expression of Hh pathway proteins, thereby confirming the efficacy of this compound as a pathway inhibitor.

Data Presentation: Effect of this compound on Hedgehog Signaling Pathway Proteins

The following table summarizes the qualitative and semi-quantitative effects of this compound on the protein expression of key Hedgehog signaling pathway components in various non-small cell lung cancer (NSCLC) cell lines, as determined by Western blot analysis. It is important to note that while significant downregulation has been observed, precise fold-change values from densitometric analysis are not consistently reported in the available literature. Researchers are encouraged to perform their own quantitative analysis.

| Cell Line | Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect on Protein Expression | Reference |

| A549 | SMO | 50 | 48 | Significant Decrease | [1] |

| A549 | Gli1 | 50 | 48 | Significant Decrease | [1] |

| H1299 | SMO | 100 | 48 | Significant Decrease | [1] |

| H1299 | Shh | 100 | 48 | Significant Decrease | [1] |

| H1299 | Gli1 | 100 | 48 | Significant Decrease | [1] |

| H358 | SMO | 100 | 48 | No Significant Change | [1] |

| H358 | Gli1 | 100 | 48 | Significant Decrease | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on the Hedgehog signaling pathway.

Materials and Reagents

-

Cell Lines: A549, H1299, or other relevant cell lines.

-

This compound: (e.g., from a commercial supplier). Prepare a stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

-

Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO or ethanol).

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford protein assay kit.

-

SDS-PAGE Gels: (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) of an appropriate acrylamide percentage for the target proteins.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-SMO

-

Rabbit anti-Shh

-

Rabbit anti-Gli1

-

Mouse anti-β-actin (or other suitable loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).

Experimental Workflow

Caption: Western blot workflow for analyzing the effect of this compound.

Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Seed the desired cell line in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock solution.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

SDS-PAGE:

-

Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-Gli1, anti-SMO, anti-Shh, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using appropriate software.

-

Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to determine the relative protein expression.

-

Signaling Pathway Diagram

The following diagram illustrates the Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the Hedgehog signaling pathway.

References

- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Veratraman in Combination with Other Research Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered interest in oncological research due to its activity as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] While preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound as a single agent in several cancer cell lines, its potential in combination with other anti-cancer compounds remains an area of active investigation.[3][4][5] This document provides an overview of this compound's mechanism of action, detailed protocols for its experimental use, and a conceptual framework for its application in combination therapies.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the Hedgehog signaling pathway.[2][3] In a canonical "off-state," the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO), preventing the activation of downstream signaling. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound, similar to the well-characterized Hh pathway inhibitor cyclopamine, is believed to directly or indirectly target SMO, thereby preventing the activation of GLI transcription factors and suppressing the expression of their target genes.[3] This leads to decreased cancer cell viability, induction of apoptosis, and cell cycle arrest.[3][6]

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Rationale for Combination Therapy

The use of combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.[3] The mechanism of action of this compound provides a strong rationale for its use in combination with other anti-cancer agents.

1. Combination with Conventional Chemotherapy (e.g., Paclitaxel, Cisplatin, Gemcitabine):

-

Synergistic Cytotoxicity: this compound's ability to induce cell cycle arrest and apoptosis can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. By targeting a distinct signaling pathway, this compound may lower the apoptotic threshold, leading to a synergistic anti-tumor effect.

-

Overcoming Chemoresistance: The Hedgehog pathway has been implicated in the development of resistance to conventional chemotherapy.[3] Inhibition of this pathway by this compound may restore sensitivity to chemotherapeutic drugs in resistant tumors.

2. Combination with other Hedgehog Pathway Inhibitors (e.g., Vismodegib, Sonidegib):

-

Targeting Resistance Mechanisms: While this compound and other SMO inhibitors like Vismodegib and Sonidegib target the same protein, they may have different binding sites or mechanisms of action.[7] Combining these agents could potentially overcome resistance that arises from specific SMO mutations. However, it is important to note that one study suggested this compound did not enhance the inhibitory effect of cyclopamine, indicating that careful preclinical evaluation is necessary.[8]

Quantitative Data Presentation (Hypothetical Example)

While specific quantitative data for this compound in combination with other compounds is not yet widely available in published literature, the following table provides a template for how such data would be presented. Researchers would typically use methods like the Combination Index (CI) to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of this compound in Combination with Compound X on NSCLC A549 Cell Viability (Hypothetical Data)

| Treatment Group | This compound (µM) | Compound X (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |

| Control | 0 | 0 | 100 ± 5.2 | - |

| This compound | 25 | 0 | 75 ± 4.1 | - |

| Compound X | 10 | 0 | 80 ± 3.8 | - |

| Combination | 25 | 10 | 40 ± 3.5 | 0.85 (Synergy) |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound, both as a single agent and in combination with other research compounds.

Cell Viability Assay (CCK-8 or MTT)

This protocol is used to assess the effect of this compound and a combination agent on cancer cell proliferation.

-

Materials:

-

Cancer cell line of interest (e.g., A549, H1299, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Combination compound (stock solution in an appropriate solvent)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the combination compound in complete medium.

-

Treat the cells with varying concentrations of this compound alone, the combination compound alone, and the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT assay, add MTT reagent and incubate for 4 hours, then add solubilization solution.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

-

Western Blot Analysis

This protocol is used to determine the effect of this compound and a combination agent on the expression of key proteins in the Hedgehog signaling pathway.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and combination compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-SMO, anti-Gli1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, the combination compound, or the combination for the desired time.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., Actin).

-

Experimental Workflow and Logic Diagram

Caption: Experimental workflow for evaluating this compound combinations.

Conclusion and Future Directions

This compound is a promising research compound that targets the Hedgehog signaling pathway, a critical regulator of cancer cell proliferation and survival. While preclinical data on this compound as a single agent are encouraging, its full potential may be realized in combination with other anti-cancer therapies. The protocols and conceptual frameworks provided here offer a guide for researchers to systematically investigate the synergistic potential of this compound combinations. Future studies should focus on identifying optimal combination partners and elucidating the underlying molecular mechanisms of synergy. Such research will be crucial for the potential translation of this compound-based combination therapies into clinical applications for the treatment of various cancers.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of veratramine via the phosphatidylinositol-3-kinase/serine-threonine kinase/mechanistic target of rapamycin and its downstream signaling pathways in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Veratraman Concentration in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the determination of this compound concentration in biological samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which is recognized for its high sensitivity and specificity.

I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method is the most robust and widely used technique for the quantification of this compound in biological samples such as plasma and serum.[1] This method offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.[2][3]

Protocol: LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from methodologies described in pharmacokinetic studies of this compound.[4][5]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma, add 20 µL of methanol and 20 µL of an internal standard (IS) solution (e.g., 20 ng/mL of a suitable standard).[4]

-

Vortex the mixture for 30 seconds.[4]

-

Add 1 mL of ethyl acetate and vortex for 3 minutes for protein precipitation and extraction.[4]

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 100 µL of methanol.[4]

-

Centrifuge at 12,000 x g for 10 minutes.[4]

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.[4]

2. Chromatographic Conditions

-

Chromatographic System: A UPLC system is recommended for fast and efficient separation.[4]

-

Column: Phenyl-Hexyl column (2.1 × 100 mm, 1.7 μm).[4]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[4][5]

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions:

Data Presentation: LC-MS/MS Method Validation Parameters